2-(3,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride
Overview
Description
2-(3,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride is a chemical compound that is related to 3,4-Dimethoxyphenethylamine . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 3,4-dimethoxyphenylacetic acid with SOCl2 in toluene to form 3,4-dimethoxyphenylacetyl chloride. The reaction of 3,4-dimethoxyphenylacetyl chloride with 2-(3,4-dimethoxyphenyl)ethanamine in dichloromethane at room temperature for 3 hours gives an amide .Molecular Structure Analysis
The molecular structure of related compounds has been studied using crystallography and DFT calculations . These studies provide insights into the geometric structure of the compounds and their electronic properties.Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For example, a non-phenolic C6-C2-type lignin model compound with the β-O-4 bond was acidolyzed in aqueous 82% 1,4-dioxane containing HBr, HCl, or H2SO4 with a concentration of 0.2 mol/L at 85 ℃ to examine the differences between these acidolyses .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied. For example, the compound 3,4-Dimethoxybenzyl chloride has been analyzed for its density, melting point, boiling point, structure, formula, and molecular weight .Scientific Research Applications
Synthesis of Isochromanone Derivatives
This compound reacts with formaldehyde in the presence of acid to produce isochromanone derivatives . These derivatives are valuable in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The reaction conditions can be fine-tuned to yield specific isochromanone structures, which can then be further modified to create a wide range of biologically active compounds.
Safety and Hazards
The safety data sheet for a related compound, 3,4-Dimethoxyphenethylamine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
Compounds with similar structures, such as bevantolol, have been shown to interact withBeta-1 adrenergic receptors . These receptors play a crucial role in the regulation of heart function.
Mode of Action
Based on the structure and the known activity of similar compounds, it can be hypothesized that it may act as an antagonist at its target receptors, inhibiting their normal function .
Biochemical Pathways
If it acts similarly to bevantolol, it may influence theadrenergic signaling pathway .
Result of Action
If it acts similarly to bevantolol, it may result in a decrease in heart rate and blood pressure .
properties
IUPAC Name |
[2-(3,4-dimethoxyphenyl)-2-oxoethyl]azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2;/h3-5H,6,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULGIQDFVVMFMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C[NH3+])OC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587578 | |
Record name | 2-(3,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride | |
CAS RN |
61416-34-0 | |
Record name | 2-(3,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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